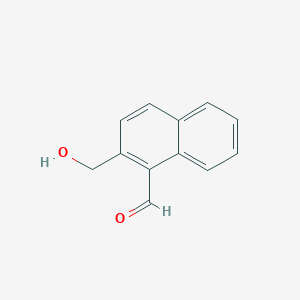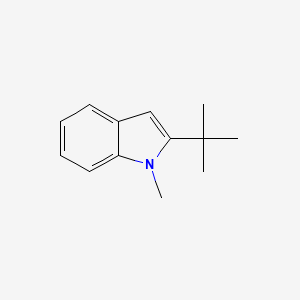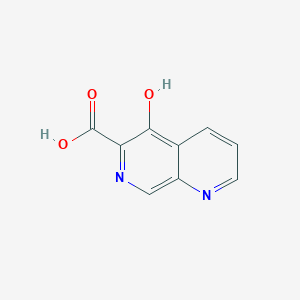
2-(Hydroxymethyl)naphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxymethyl group and a formyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of micellar media and efficient catalysts can help in achieving higher yields and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)naphthalene-1-carbaldehyde.
Reduction: 2-(Hydroxymethyl)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)naphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and formyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde: This compound is similar in structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: This derivative has additional methoxy and oxopropyl groups, which can alter its reactivity and applications.
Uniqueness: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and formyl groups on the naphthalene ring. This combination of functional groups provides distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
CAS No. |
89005-07-2 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,8,13H,7H2 |
InChI Key |
KAJXXQJMBGSASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)





![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

